![molecular formula C18H10F2N4 B14921025 7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14921025.png)
7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyrazole intermediates. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE could be explored for its potential therapeutic effects. This includes its use as a lead compound in drug discovery programs aimed at treating diseases like cancer or inflammatory disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for applications in polymer science or nanotechnology.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(TRIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
- 7-(METHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
- 7-(ETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Uniqueness
The uniqueness of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE lies in its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.
Properties
Molecular Formula |
C18H10F2N4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C18H10F2N4/c19-17(20)16-8-15(23-18-12(9-21)10-22-24(16)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10,17H |
InChI Key |
BJUDYPHVMVAGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


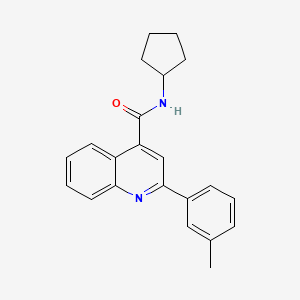

![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14920949.png)
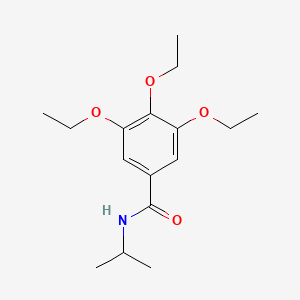
![6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14920972.png)
![1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine](/img/structure/B14920979.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14920987.png)
![2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B14921010.png)
![(5Z)-5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14921014.png)
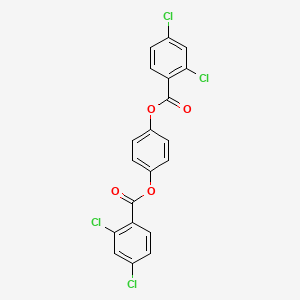
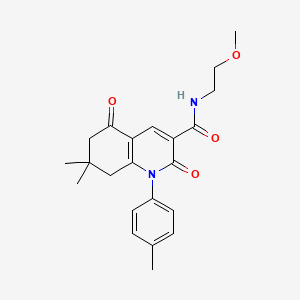
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B14921032.png)
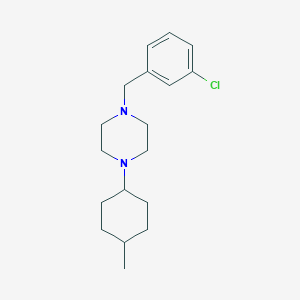
![(2,6-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B14921044.png)
